![molecular formula C25H33Cl2N5O2 B1678011 ネファゾドン塩酸塩 CAS No. 82752-99-6](/img/structure/B1678011.png)
ネファゾドン塩酸塩
説明
Nefazodone hydrochloride is a phenylpiperazine antidepressant . It is used to treat major depression and is not chemically similar to other groups of antidepressants . It is sold under the brand names Serzone, Dutonin, and Nefadar .
Synthesis Analysis
The preparation of the HCl salt of nefazodone involves acidifying a solution of the free base in ethanol with ethanolic hydrogen chloride, followed by crystallization .Molecular Structure Analysis
Nefazodone has the molecular formula C25H32ClN5O2 . Its structure is related to trazodone .Chemical Reactions Analysis
Nefazodone enhances serotonin (5-hydroxytryptamine; 5-HT) synaptic transmission by acting as an antagonist at 5-HT2A receptors and by inhibiting the reuptake of 5-HT . It also weakly inhibits the reuptake of norepinephrine .Physical And Chemical Properties Analysis
Nefazodone hydrochloride has a molecular weight of 506.47 .科学的研究の応用
主要なうつ病の治療
ネファゾドン塩酸塩は、主に抗うつ薬として使用されます。それは、5-HT2受容体の拮抗薬として作用し、5-HTの再取り込みを阻害することにより、セロトニン(5-HT)のシナプス伝達を強化します。 この二重作用は、主要なうつ病の治療に有益な、5-HT1Aを介した伝達を強化する可能性があります .
不安と睡眠障害
臨床試験では、ネファゾドンは、うつ病関連の不安と睡眠障害のある患者に臨床的な利益をもたらすことが示されています。 それは、他の抗うつ薬の副作用であることが多い、急速眼球運動(REM)睡眠を阻害しません .
薬物動態と薬物相互作用
ネファゾドンは、肝臓のP-450アイソザイムCYP3A4の阻害剤です。つまり、この酵素によって代謝される薬物の濃度を上昇させる可能性があります。 この特性は、薬物相互作用を理解するための薬物動態研究において重要です .
抗うつ薬の比較有効性
プラセボ対照試験では、ネファゾドンはイミプラミンなどの他の抗うつ薬と比較されており、同等の有効性が示されています。 この比較有効性は、うつ病の最良の治療法を決定するための薬理学的研究にとって重要です .
副作用プロファイル
ネファゾドンは、他の抗うつ薬と比較して、独自の副作用プロファイルを持っています。 それは、性機能障害の副作用を少なくし、他の抗うつ薬で一般的である有意な抗コリン作用または抗ヒスタミン作用がありません .
うつ病の長期治療
限られた長期データは、ネファゾドンが、最大1年間治療された患者におけるうつ病の再発を予防するのに効果的であることを示唆しています。 この用途は、うつ病の長期管理に関する研究にとって重要です .
作用機序
Target of Action
Nefazodone hydrochloride primarily targets the serotonin (5-HT) receptors and the norepinephrine reuptake system . It potently and selectively blocks postsynaptic serotonin (5-HT) 5-HT2A receptors and moderately inhibits serotonin and noradrenaline (norepinephrine) reuptake .
Mode of Action
Nefazodone acts as an antagonist at type 2 serotonin (5-HT2) post-synaptic receptors and, like fluoxetine-type antidepressants, inhibits pre-synaptic serotonin (5-HT) reuptake . This dual action enhances serotonin synaptic transmission, which may further enhance 5-HT1A-mediated transmission . In addition, nefazodone weakly inhibits the reuptake of norepinephrine .
Biochemical Pathways
Nefazodone’s action on the serotonergic system leads to increased amounts of serotonin in the synaptic cleft, enhancing the transmission of serotonin signals . It also weakly inhibits the reuptake of norepinephrine, thereby increasing norepinephrine levels . Nefazodone has also been found to activate the MAPK signaling pathway, as indicated by increased phosphorylation of JNK, ERK1/2, and p38 .
Pharmacokinetics
Nefazodone is completely and rapidly absorbed after oral administration with a peak plasma concentration observed within 2 hours of administration . It undergoes significant first-pass metabolism, resulting in an oral bioavailability of approximately 20% . Steady-state plasma concentrations of nefazodone are attained within 4 to 5 days of the commencement of administration . Nefazodone is metabolized by and inhibits CYP3A4 .
Result of Action
The molecular and cellular effects of nefazodone’s action result in its antidepressant effects . It is used to treat major depression and has been found to be an effective antidepressant drug with minimal cardiovascular action and significantly fewer side effects than imipramine . It has been associated with a small possibility of hepatic (liver) injury .
Action Environment
The action, efficacy, and stability of nefazodone can be influenced by various environmental factors. For instance, nefazodone plasma concentrations are increased in severe hepatic impairment and in the elderly, especially in elderly females . Therefore, lower doses of nefazodone may be necessary in these groups . Furthermore, nefazodone is an inhibitor of the hepatic P-450 isoenzyme CYP3A4, which may increase concentrations of drugs metabolized by this isoenzyme .
Safety and Hazards
Nefazodone may cause severe, life-threatening, sometimes fatal hepatic failure . It should be avoided in patients with active liver disease or elevated serum transaminase concentrations . Nefazodone may also increase the risk of suicidal thinking and behavior (suicidality) in children, adolescents, and young adults .
特性
IUPAC Name |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-ethyl-4-(2-phenoxyethyl)-1,2,4-triazol-3-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32ClN5O2.ClH/c1-2-24-27-31(25(32)30(24)18-19-33-23-10-4-3-5-11-23)13-7-12-28-14-16-29(17-15-28)22-9-6-8-21(26)20-22;/h3-6,8-11,20H,2,7,12-19H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCKFEBIOUQECE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=O)N1CCOC2=CC=CC=C2)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33Cl2N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
83366-66-9 (Parent) | |
Record name | Nefazodone hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082752996 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8046088 | |
Record name | Nefazodone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
82752-99-6 | |
Record name | Nefazodone hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82752-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nefazodone hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082752996 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nefazodone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-ethyl-4-(2-phenoxyethyl)-1,2,4-triazol-3-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NEFAZODONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27X63J94GR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。